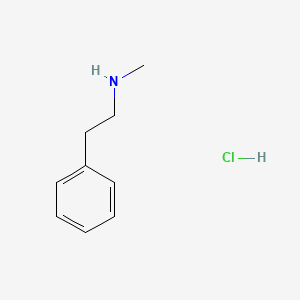

Phenethylamine, N-methyl-, hydrochloride

概要

説明

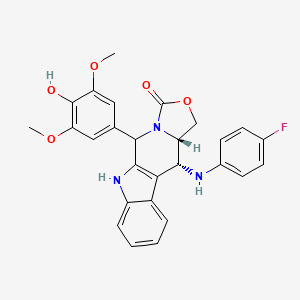

Phenethylamine, N-methyl-, hydrochloride (also known as N-Methylphenethylamine hydrochloride) is a chemical compound with the molecular formula C9H14ClN. It belongs to the class of phenethylamines, characterized by a benzene ring attached to an ethyl group through a two-carbon chain . This compound is an endogenous trace amine neuromodulator and is also found in certain plants, including Acacia berlandieri . Structurally, it is a colorless liquid with a fishy odor, soluble in water, ethanol, and ether .

Synthesis Analysis

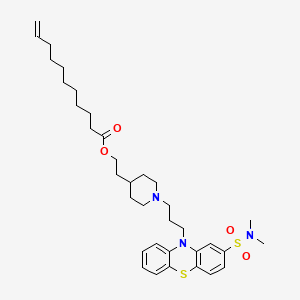

The synthesis of N-Methylphenethylamine hydrochloride involves the alkylation of phenethylamine with methyl iodide or other suitable methylating agents. The resulting compound is then converted to its hydrochloride salt by reacting with hydrochloric acid .Molecular Structure Analysis

N-Methylphenethylamine hydrochloride consists of a phenethylamine core, where the amino group is attached to a benzene ring via an ethyl group . The molecular weight of this compound is 171.67 g/mol .Chemical Reactions Analysis

N-Methylphenethylamine hydrochloride can undergo various chemical reactions, including alkylation, acylation, and oxidation. These reactions can modify its structure and properties, leading to the formation of derivatives with potential pharmacological activities .Physical and Chemical Properties Analysis

科学的研究の応用

Medicinal Chemistry: Ligand Development

N-Methylphenethylamine hydrochloride: is utilized in medicinal chemistry for the development of ligands targeting various receptors. This compound serves as a structural motif in the synthesis of molecules that interact with adrenoceptors, dopamine receptors, and serotonin receptors . These ligands can modulate receptor activity, leading to potential therapeutic applications for disorders related to these neurotransmitter systems.

Pharmacology: Psychoactive Substance Analysis

In pharmacology, N-Methylphenethylamine hydrochloride is analyzed for its psychoactive properties. As a phenethylamine derivative, it’s structurally similar to various psychoactive substances and can be used as a reference compound in the study of drug abuse and the effects of “designer drugs” on the central nervous system .

Organic Synthesis: Chemical Intermediate

This compound is employed as an intermediate in organic synthesis. Its structure is pivotal for constructing more complex molecules, particularly in the synthesis of pharmaceuticals and biologically active compounds. The hydrochloride salt form enhances its solubility in polar solvents, facilitating various chemical reactions .

Biochemistry: Enzyme Inhibition Studies

N-Methylphenethylamine hydrochloride: is used in biochemistry for enzyme inhibition studies. It can act as an inhibitor for enzymes like monoamine oxidase (MAO) and dopamine transporter (DAT), which are crucial in neurotransmitter metabolism and function. Understanding its inhibitory effects can contribute to the development of new treatments for neurological disorders .

Neurochemistry: Neurotransmitter Mimicry

In neurochemistry, this compound is studied for its ability to mimic endogenous neurotransmitters such as dopamine and norepinephrine. Its structural similarity allows it to bind to the same receptors and elicit similar physiological responses, making it a valuable tool for studying neurotransmitter pathways and receptor pharmacology .

作用機序

Target of Action

N-Methylphenethylamine (NMPEA) is an endogenous compound in humans and is an isomer of amphetamine . The primary target of NMPEA is the Trace Amine-Associated Receptor 1 (TAAR1) , a G protein-coupled receptor which modulates catecholamine neurotransmission .

Mode of Action

NMPEA interacts with TAAR1, modulating the release of catecholamines, which are neurotransmitters involved in the regulation of various physiological functions such as mood, stress response, and attention .

Biochemical Pathways

NMPEA is derived from the trace amine, phenethylamine (PEA) . It is produced by phenylethanolamine N-methyltransferase with phenethylamine as a substrate, which significantly increases PEA’s effects . PEA breaks down into phenylacetaldehyde, which is further broken down into phenylacetic acid by monoamine oxidase . When this is inhibited by monoamine oxidase inhibitors, it allows more of the PEA to be metabolized into NMPEA .

Pharmacokinetics

It is known that nmpea is a naturally occurring trace amine neuromodulator in humans . It has been detected in human urine . More research is needed to fully understand the ADME properties of NMPEA.

Result of Action

The interaction of NMPEA with TAAR1 leads to the modulation of catecholamine neurotransmission . This can have various effects on physiological functions regulated by catecholamines, including mood, stress response, and attention .

Action Environment

It is known that nmpea is present in a number of different plant species and in a wide range of foodstuffs

特性

IUPAC Name |

N-methyl-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-10-8-7-9-5-3-2-4-6-9;/h2-6,10H,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBADEXUNPVVIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

589-08-2 (Parent) | |

| Record name | Phenethylamine, N-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004104432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40194013 | |

| Record name | Phenethylamine, N-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenethylamine, N-methyl-, hydrochloride | |

CAS RN |

4104-43-2 | |

| Record name | Benzeneethanamine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4104-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethylamine, N-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004104432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | USAF EL-29 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenethylamine, N-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylphenethylamine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5T46442PR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide](/img/structure/B1206030.png)

![methyl (2S)-2-[[[(2S,5R)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1206040.png)

![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] dihydrogen phosphate](/img/structure/B1206054.png)